HS-1793
Overview
Description
HS-1793 is a synthetic analogue of resveratrol, a naturally occurring polyphenolic compound found in various plants such as grapes, berries, and peanuts. Resveratrol has gained significant attention for its potential anticancer activity, but its usefulness is limited by photosensitivity and metabolic instability. This compound was designed to overcome these limitations and has shown more potent effects in various biological activities .
Preparation Methods
The synthesis of HS-1793 involves substituting the stilbene double bond present in resveratrol with a naphthalene ring. This modification enhances the compound’s stability and potency. The synthetic route typically involves the following steps:
Starting Material: Resveratrol.
Reaction Conditions: The stilbene double bond is substituted with a naphthalene ring under specific reaction conditions, which may include the use of catalysts and solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
HS-1793 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the formation of reactive oxygen species (ROS).
Reduction: The compound can also participate in reduction reactions, particularly in biological systems where it may act as an antioxidant.
Substitution: This compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups under specific conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HS-1793 has a wide range of scientific research applications, including:
Chemistry: this compound is used in studies related to its chemical stability and reactivity compared to resveratrol.
Biology: The compound has been shown to improve mitochondrial function and increase mitochondrial biogenesis-related proteins.
Medicine: this compound has demonstrated potent anticancer effects in various human cancer cell lines, including colon and breast cancer cells.
Mechanism of Action
HS-1793 exerts its effects through several mechanisms:
Mitochondrial Function: This compound improves mitochondrial function by increasing cellular and mitochondrial ATP synthesis, stabilizing mitochondrial membrane potential, and decreasing ROS levels.
Apoptosis Induction: The compound induces apoptotic cell death by altering the Bax/Bcl-2 expression ratio, activating caspases, and causing cleavage of poly (ADP-ribose) polymerase.
Cell Cycle Arrest: This compound induces G2/M arrest in the cell cycle progression, which contributes to its anticancer effects.
Comparison with Similar Compounds
HS-1793 is compared to other resveratrol analogues and similar compounds:
Resveratrol: This compound is more potent and stable than resveratrol, with improved photosensitivity and metabolic stability.
Other Analogues: Similar compounds include pterostilbene and piceatannol, which also have modifications to the resveratrol structure to enhance stability and potency.
This compound stands out due to its enhanced stability, potency, and broad range of biological activities, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Biological Activity
HS-1793 is a novel analogue of resveratrol, a compound known for its potential health benefits, particularly in cancer prevention and treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and its potential as a therapeutic agent.
This compound exhibits several mechanisms that contribute to its biological activity:
- Cell Cycle Arrest : this compound induces cell cycle arrest primarily in the G2/M phase. In studies involving MCF-7 and MDA-MB-231 breast cancer cells, this compound treatment led to significant inhibition of cell growth through G2/M phase arrest, contrasting with resveratrol, which caused G1 phase arrest .
- Induction of Apoptosis : The compound promotes apoptosis via mitochondrial pathways. In FM3A murine breast cancer cells, this compound significantly decreased cell viability in a dose-dependent manner, with an IC50 value of 5 μM after 48 hours of treatment. The apoptosis mechanism involves mitochondrial depolarization and the release of apoptotic factors such as AIF and Endo G from mitochondria into the cytosol, leading to caspase-independent cell death .
- Inhibition of Mitochondrial Biogenesis : this compound down-regulates key proteins involved in mitochondrial biogenesis, including TFAM and TUFM. This down-regulation results in decreased mitochondrial membrane potential and cellular ATP levels, sensitizing cancer cells to apoptosis .
Efficacy in Cancer Cell Lines
This compound has been tested across various cancer cell lines with promising results:
Cell Line | IC50 (μM) | Effect |
---|---|---|
FM3A (murine breast) | 5 | Significant growth inhibition via apoptosis |
MCF-7 (human breast) | Not specified | Induces G2/M phase arrest |
MDA-MB-231 | Not specified | Induces G2/M phase arrest |
In FM3A cells, this compound showed a significant reduction in cell viability at concentrations as low as 5 μM over 48 hours, indicating its potent anti-cancer properties .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Apoptosis Induction : A study demonstrated that this compound induces apoptosis through both caspase-dependent and independent pathways in FM3A cells. The compound led to significant changes in mitochondrial function, including a marked decrease in mitochondrial membrane potential .
- Antitumor Immunity Enhancement : Another study investigated the effects of this compound on tumor-bearing mice. It was found that this compound enhances antitumor immunity by reducing regulatory T cells (Tregs) and M2 macrophages (TAMs), which are known to suppress immune responses against tumors. This enhancement was associated with decreased secretion of immunosuppressive cytokines like IL-10 and TGF-β .
Properties
IUPAC Name |
4-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZJBSHLEZAMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927885-00-5 | |
Record name | 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927885005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6-HYDROXY-2-NAPHTHYL)-1,3-BENZENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YWK2UV4R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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